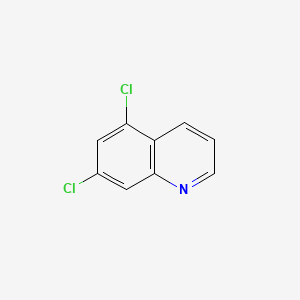

5,7-Dichloroquinoline

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry Research

The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. wikipedia.org A few years later, in 1842, Charles Gerhardt obtained a compound he named "Chinoilin" or "Chinolein" through the distillation of quinine (B1679958) with potassium hydroxide (B78521). wikipedia.org It was later confirmed that these two substances were identical. wikipedia.org The name "quinoline" itself is derived from quinine, a naturally occurring and historically significant antimalarial alkaloid. numberanalytics.com

The late 19th century saw the development of several key synthetic methods for producing quinoline and its derivatives, many of which are still fundamental to organic chemistry today. iipseries.org These classic named reactions, including the Skraup, Combes, Doebner-Miller, and Friedländer syntheses, provided chemists with the tools to construct the quinoline core from simpler starting materials. wikipedia.orgiipseries.orgpharmaguideline.com

The 20th century and beyond have witnessed a continuous evolution in quinoline synthesis, driven by the demand for more efficient and versatile methods. mdpi.com Modern approaches often focus on strategies like catalytic C-H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization to enhance reaction efficiency and molecular diversity. mdpi.com

Significance of Dichloroquinoline Scaffolds in Medicinal Chemistry and Materials Science

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netresearchgate.netresearchgate.net The introduction of chlorine atoms onto the quinoline ring, creating dichloroquinoline scaffolds, can significantly modulate the compound's biological and physical properties.

In medicinal chemistry, dichloroquinoline derivatives are investigated for a broad spectrum of pharmacological activities. They serve as key intermediates in the synthesis of potential antimicrobial, antiviral, antimalarial, and anticancer agents. researchgate.netontosight.aichemimpex.com For instance, the well-known antimalarial drug chloroquine (B1663885) is a derivative of 4,7-dichloroquinoline (B193633). researchgate.netnih.govfishersci.fi The positions of the chlorine atoms on the quinoline ring can influence the compound's reactivity and biological targets.

In the realm of materials science, certain dichloroquinoline derivatives have shown potential for applications in the development of organic semiconductors and light-emitting diodes (LEDs). Their electronic properties and ability to form stable films make them candidates for use in electronic devices. The unique chemical structure of these compounds also makes them useful in creating specialized coatings and polymers, potentially enhancing material durability and resistance. chemimpex.comsmolecule.com

Overview of Research Trajectories for 5,7-Dichloroquinoline and its Derivatives

Current research on this compound and its derivatives is multifaceted, exploring its potential in various scientific domains. A significant area of investigation is the synthesis of novel derivatives and their evaluation for biological activity. For example, the synthesis of this compound-8-thiol and its derivatives has been explored for antimicrobial properties. acs.org

Researchers are also interested in the specific interactions of this compound derivatives with biological targets. Studies have explored derivatives as antagonists of the strychnine-insensitive glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor complex, which has implications for neurological research. acs.org

Furthermore, the chemical reactivity of this compound serves as a foundation for creating more complex molecules. For instance, it is a starting material for the synthesis of 5,7-dichloro-4-hydrazinoquinoline, a building block for other quinoline derivatives with potential anticancer activity. smolecule.com The compound 6,7-dichloroquinoline-5,8-dione (B1222834), derived from 8-hydroxyquinoline (B1678124), has been studied for its potential antimicrobial and antioxidant properties. researchgate.netontosight.ai

The development of new synthetic methodologies continues to be a key research trajectory. This includes the preparation of 6,7-dichloroquinoline-5,8-dione from 8-hydroxyquinoline and its subsequent use in palladium-catalyzed cross-coupling reactions to create a variety of aryl-substituted quinolinediones. researchgate.net These ongoing research efforts highlight the continued importance of this compound as a versatile scaffold in the discovery of new molecules with diverse applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYGNPWMLQHOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Cl)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617812 | |

| Record name | 5,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4964-77-6 | |

| Record name | 5,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5,7 Dichloroquinoline

Classical Synthetic Approaches for 5,7-Dichloroquinoline

The classical synthesis of this compound is a multi-step process that begins with the construction of a substituted quinoline (B57606) precursor, followed by key chemical modifications. This pathway is analogous to the well-established synthesis of the isomeric 4,7-dichloroquinoline (B193633). orgsyn.orgchemicalbook.comlookchem.com The primary starting material for this compound is 3,5-dichloroaniline (B42879).

Condensation Reactions with 3,5-Dichloroaniline and Diethoxymethylene Malonate

The initial step in the classical synthesis involves the condensation of 3,5-dichloroaniline with diethoxymethylene malonate (DEEM). This reaction is typically carried out by heating the two reactants, often without a solvent. The amino group of the 3,5-dichloroaniline attacks one of the ethoxy groups of DEEM, leading to the elimination of ethanol (B145695) and the formation of an intermediate, ethyl α-carbethoxy-β-(3,5-dichloroanilino)acrylate. orgsyn.orglookchem.com

This condensation is a crucial bond-forming reaction that sets the stage for the subsequent cyclization to form the quinoline ring system. The reaction conditions are generally straightforward, requiring thermal energy to drive the condensation and removal of the ethanol byproduct. orgsyn.org

Following the initial condensation, the resulting acrylate (B77674) intermediate undergoes thermal cyclization. This is typically achieved by heating the intermediate in a high-boiling point solvent, such as diphenyl ether (commercially known as Dowtherm A). orgsyn.orglookchem.com The high temperature facilitates an intramolecular cyclization reaction, leading to the formation of the pyridine (B92270) ring portion of the quinoline nucleus. This step results in the formation of ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate. cymitquimica.commzcloud.org

Table 1: Key Intermediates in the Classical Synthesis of this compound

| Intermediate Compound Name | Molecular Formula | Key Synthetic Step |

| Ethyl α-carbethoxy-β-(3,5-dichloroanilino)acrylate | C₁₄H₁₅Cl₂NO₄ | Condensation |

| Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉Cl₂NO₃ | Thermal Cyclization |

| 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₅Cl₂NO₃ | Hydrolysis |

| 5,7-Dichloro-4-hydroxyquinoline (B67264) | C₉H₅Cl₂NO | Decarboxylation |

Hydrolysis and Decarboxylation Pathways

The ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate obtained from the cyclization step is then subjected to hydrolysis. This is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by heating under reflux. orgsyn.orglookchem.comchemicalbook.com The basic conditions promote the saponification of the ester group to a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate to yield 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid. orgsyn.orgchemicalbook.com

The next step in the sequence is the decarboxylation of the carboxylic acid. This is achieved by heating the 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid at a high temperature, often in a high-boiling point solvent like diphenyl ether or paraffin (B1166041) oil, until the evolution of carbon dioxide ceases. orgsyn.orggoogle.com This process removes the carboxyl group at the 3-position, yielding 5,7-dichloro-4-hydroxyquinoline (also known as 5,7-dichloroquinolin-4-ol). google.com

Chlorination Reactions using POCl₃

The final step in this classical synthesis is the conversion of the 4-hydroxy group of 5,7-dichloro-4-hydroxyquinoline to a chloro group, which yields the target compound, this compound. This transformation is accomplished through a chlorination reaction using phosphorus oxychloride (POCl₃). orgsyn.orggoogle.comchemicalbook.com

The 5,7-dichloro-4-hydroxyquinoline is heated with an excess of phosphorus oxychloride. chemicalbook.com The reaction converts the hydroxyl group into a good leaving group, which is then displaced by a chloride ion from the POCl₃. This reaction is a standard method for the conversion of hydroxyquinolines and other similar heterocyclic hydroxyl compounds into their corresponding chloro derivatives. nih.gov After the reaction is complete, the excess phosphorus oxychloride is removed, and the reaction mixture is carefully quenched with ice water. Neutralization with a base then precipitates the crude this compound, which can be further purified by recrystallization. orgsyn.orgchemicalbook.com

Advanced Synthetic Strategies and Modifications

While classical methods provide a reliable route to this compound, modern synthetic chemistry offers more advanced strategies for the functionalization of the quinoline ring system. These methods often focus on achieving higher efficiency and regioselectivity.

Regioselective Functionalization of Quinoline Ring Systems

The regioselective functionalization of the quinoline core is a significant area of research, aiming to introduce various functional groups at specific positions of the ring system. mdpi.comnih.gov This is particularly important for creating derivatives with tailored electronic and steric properties. One of the powerful tools for achieving such selectivity is through directed metalation, where a directing group guides a metal catalyst to a specific C-H bond. researchgate.net

For chloro-substituted quinolines, base-controlled regioselective functionalization has been explored. researchgate.net By choosing the appropriate metal amide base, it is possible to deprotonate specific positions on the quinoline ring, allowing for the subsequent introduction of an electrophile at that site. For instance, the use of lithium-magnesium or lithium-zinc amides can direct functionalization to the C-2 or C-8 positions of the quinoline nucleus. researchgate.net While not specifically detailed for this compound, these methodologies offer potential pathways for its further derivatization.

C-H Activation and N-Oxide Formation as Directing Groups

Direct C-H activation is a modern and efficient strategy for the functionalization of heterocyclic compounds like quinoline. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, thus reducing the number of synthetic steps. The formation of a quinoline N-oxide is a common strategy to facilitate and direct C-H activation. nih.govrsc.org The N-oxide group can act as a directing group, coordinating to a metal catalyst and bringing it into proximity with specific C-H bonds, typically at the C2 and C8 positions. nih.govbeilstein-journals.org

The N-oxide can be formed by treating the parent quinoline with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). Once formed, the N-oxide can direct the regioselective introduction of various functional groups. For example, the copper-catalyzed direct sulfoximination of quinoline-N-oxides, including 4,7-dichloroquinoline N-oxide, has been demonstrated to occur at the C2 position. nih.gov This indicates that the N-oxide of this compound could similarly be used as a handle to introduce substituents at the C2 position. Following the C-H functionalization, the N-oxide can be removed through deoxygenation to afford the functionalized quinoline. beilstein-journals.org

Ultrasound-Assisted Synthesis of 7-Chloroquinoline (B30040) Derivatives

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. In the context of 7-chloroquinoline derivatives, sonochemical methods have been successfully employed. For instance, the synthesis of new 7-chloroquinoline derivatives can be achieved through a "click chemistry" approach accelerated by ultrasound. semanticscholar.orgresearchgate.net

One notable application involves the reaction of 4,7-dichloroquinoline with various amines. tandfonline.com For example, reacting 4,7-dichloroquinoline with o-phenylenediamine, thiosemicarbazide, or 3-amino-1,2,4-triazole in ethanol under ultrasonic irradiation for 30 minutes at ambient temperature can produce the corresponding 1-(7-chloroquinolin-4-yl) derivatives. tandfonline.com This method offers a green and sustainable chemistry approach due to its efficiency and reduced energy consumption. researchgate.net

Further reactions of these derivatives, such as the formation of Schiff bases by reacting with carbonyl compounds, can also be facilitated by ultrasound. semanticscholar.orgtandfonline.com These reactions are typically carried out in an ultrasonic bath at elevated temperatures (e.g., 90°C) for a short duration, leading to good to excellent yields of the desired products. semanticscholar.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 4,7-dichloroquinoline | o-phenylenediamine | Ethanol, Ultrasound, 30 min, Ambient Temp. | N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | tandfonline.com |

| 4,7-dichloroquinoline | thiosemicarbazide | Ethanol, Ultrasound, 30 min, Ambient Temp. | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | tandfonline.com |

| 1-(7-chloroquinolin-4-yl) derivative | Carbonyl compound | Ethanol, Ultrasound, 30 min, 90°C | Schiff base | semanticscholar.org |

Palladium-Catalyzed Amination of Dichloroquinolines

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a versatile and widely used method for forming carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of arylamines from aryl halides. wiley.com The choice of ligand is crucial for the success of these reactions, with dialkylbiaryl phosphines being a valuable class of ligands. rsc.org

The palladium-catalyzed amination of various dichloroquinolines, including 2,6-, 2,8-, 4,8-, and 4,7-dichloroquinolines, has been studied with adamantane-containing amines. nih.govnih.gov The reactivity and selectivity of the amination are influenced by the position of the chlorine atoms on the quinoline ring and the steric bulk of the amine. nih.gov For instance, 4,8- and 4,7-dichloroquinolines generally provide better yields of amination products compared to 2,6- and 2,8-dichloroquinolines. nih.gov

In many cases, BINAP is a successful ligand; however, for more sterically hindered amines or for achieving diamination, DavePhos may be required. nih.govnih.gov The general procedure involves reacting the dichloroquinoline with the amine in the presence of a palladium catalyst (e.g., Pd(dba)2), a ligand, and a base (e.g., tBuONa) in a solvent like dioxane under reflux. nih.gov

| Dichloroquinoline Isomer | Amine | Ligand | Outcome | Reference |

| 2,8-dichloroquinoline | Less sterically hindered amine | BINAP | Monoamination product | nih.gov |

| 4,8-dichloroquinoline | Adamantane-containing amine | BINAP | Monoamination product | nih.gov |

| 4,8-dichloroquinoline | Adamantane-containing amine | DavePhos | Diamination product | nih.gov |

Synthesis of Key this compound Derivatives

5,7-Dichloro-4-hydrazinoquinoline Hydrochloride Synthesis

5,7-Dichloro-4-hydrazinoquinoline hydrochloride is a synthetic organic compound with the empirical formula C9H7Cl2N3·HCl. smolecule.com It is a key intermediate for the synthesis of more complex quinoline derivatives. smolecule.com

The synthesis typically involves the reaction of this compound with hydrazine (B178648) hydrate (B1144303). smolecule.com The reaction is generally carried out in an alcoholic solvent, such as ethanol or methanol, under controlled heating. smolecule.com Upon completion of the reaction, the product is purified by recrystallization to yield the hydrochloride salt. smolecule.com This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the introduction of diverse functional groups. smolecule.com

Derivatives with Carboxyl and Chlorine Substituents

The synthesis of 7-chloroquinoline derivatives bearing carboxyl groups can be achieved through methods like the Conrad-Limpach condensation. This process involves the reaction of m-chloroaniline with diethyl oxalacetate (B90230) to yield 7-chloro-4-hydroxyquinoline-2-carboxylic acid ethyl ester. nih.gov Subsequent basic hydrolysis and decarboxylation afford 7-chloro-4-hydroxyquinoline. The hydroxyl group can then be replaced by a chlorine atom using phosphoryl chloride to produce 4,7-dichloroquinoline, a crucial precursor for many antimalarial drugs. nih.gov

6,7-Dichloroquinoline-5,8-dione (B1222834) and its C2-Position Modifications

6,7-Dichloroquinoline-5,8-dione is a quinone derivative with the chemical formula C9H3Cl2NO2. sigmaaldrich.comsigmaaldrich.com This compound serves as a starting material for the synthesis of various derivatives with modifications at the C2 position. mdpi.com

The synthesis of 2-substituted-6,7-dichloroquinoline-5,8-diones involves dissolving the corresponding 2-substituted-quinoline-8-ol in hydroiodic acid and heating it. A solution of sodium chlorate (B79027) is then added. After an hour, the mixture is diluted with water, and the resulting precipitate is filtered and purified by column chromatography. mdpi.com This method allows for the introduction of formyl or hydroxyl groups at the C2 position. mdpi.com

Unexpectedly, the reaction of 6,7-dichloroquinoline-5,8-dione with 2-aminopyridine (B139424) derivatives leads to nucleophilic substitution at the C7 position, providing a route to biologically active ortho-quinone derivatives. nih.gov

This compound-8-thiol and Related Compounds

The synthesis of this compound-8-thiol and its derivatives has been reported, highlighting the introduction of a thiol group at the 8-position of the this compound scaffold. acs.org The synthesis of thiol derivatives of biologically active compounds often involves a multi-step process. A common strategy is to use a protected form of a thiol-containing linker, such as 2-(tritylthio)acetic acid, which can be coupled to the core molecule. nih.gov The protecting group is then removed in a subsequent step to yield the final thiol derivative. nih.gov

7-Chloroquinoline-Tethered Sulfonamides and Triazole Hybrids

The synthesis of hybrid molecules combining the 7-chloroquinoline scaffold with sulfonamide and triazole moieties has been explored as a strategy to develop compounds with enhanced bioactivity. beilstein-journals.orgresearchgate.net Two primary series of such hybrids have been developed.

The first series involves the direct tethering of sulfonamides to the quinoline core. This is achieved through a reaction between 4,7-dichloroquinoline and various sulfonamides. researchgate.net The synthesis is conducted in ethanol, utilizing p-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid catalyst. researchgate.netresearchgate.net The mixture is refluxed for approximately six hours to yield the desired sulfonamide-tethered quinolines in excellent yields. researchgate.net

The second series of compounds incorporates a beilstein-journals.orgresearchgate.netnih.gov-triazole linker, synthesized via "click chemistry." researchgate.netresearchgate.net This method involves a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. researchgate.netresearchgate.net For instance, 7-chloro-4-(prop-2-yn-1-yloxy)quinoline can be reacted with various 4-azidosulfonamides in the presence of a copper(II) sulfate (B86663) (CuSO₄·5H₂O) and sodium ascorbate (B8700270) catalyst system. researchgate.netresearchgate.net The reaction is typically stirred at 50°C in a t-BuOH/water solvent mixture under an inert atmosphere for about five hours to produce the sulfonamide-tethered beilstein-journals.orgresearchgate.netnih.gov-triazole-quinoline hybrids. researchgate.net This versatile approach allows for the creation of a diverse library of hybrid molecules by varying the sulfonamide and the point of attachment to the quinoline ring. researchgate.netresearchgate.net

Table 1: Synthesis Methods for 7-Chloroquinoline Hybrids

| Hybrid Type | Starting Materials | Key Reagents/Catalysts | Reaction Conditions |

| Sulfonamide-Tethered Quinolines | 4,7-dichloroquinoline, Sulfonamides | p-dodecylbenzenesulfonic acid (DBSA), Ethanol | Reflux for 6 hours |

| Triazole-Quinoline Hybrids | 7-chloro-4-(prop-2-yn-1-yloxy)quinoline, 4-azidosulfonamides | CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/Water | Stir at 50°C for 5 hours |

Synthesis of Pyrrolo[1,2-a]quinoline (B3350903) Derivatives from 4,7-Dichloroquinoline

The pyrrolo[1,2-a]quinoline framework is a tricyclic system of interest due to the biological activities associated with its derivatives. beilstein-journals.org The synthesis of these compounds is commonly achieved through the reaction of quinolinium ylides with electron-deficient alkenes. beilstein-journals.orgbeilstein-journals.org

The general procedure begins with the formation of a quinolinium salt, typically by N-alkylation of a quinoline derivative. beilstein-journals.org These salts are then deprotonated, often using a base like triethylamine, to generate a quinolinium ylide in situ. This ylide, which is formally an azomethine ylide, can then undergo a [3+2] dipolar cycloaddition or a stepwise conjugate addition-cyclization reaction with an electron-poor alkene. beilstein-journals.org This process leads to the formation of the pyrrolo[1,2-a]quinoline products, often as single regio- and stereoisomers. beilstein-journals.org While this is the prevalent method, specific synthetic routes commencing directly from 4,7-dichloroquinoline to form pyrrolo[1,2-a]quinoline derivatives are not prominently featured in the surveyed literature. The primary pathways involve the initial formation of a quinolinium salt from a simpler quinoline precursor. beilstein-journals.orgbeilstein-journals.org

Quinolone-Incorporated 2-Pyrazoline Derivatives via Chalcone (B49325) Cyclization

The synthesis of pyrazoline derivatives incorporated with a quinoline moiety often proceeds through a multi-step pathway involving a chalcone intermediate. researchgate.netresearchgate.net Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors for the synthesis of various heterocyclic compounds, including pyrazolines. thepharmajournal.com

The synthesis sequence typically begins with a nucleophilic aromatic substitution (SNAr) reaction on 4,7-dichloroquinoline. researchgate.net For example, 4,7-dichloroquinoline can be reacted with p-aminoacetophenone in refluxing ethanol. In this reaction, the amino group of p-aminoacetophenone displaces the more reactive chlorine atom at the C-4 position of the quinoline ring to form an intermediate, 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one. researchgate.net

This acetophenone (B1666503) derivative is then used to synthesize the chalcone via a Claisen-Schmidt condensation. researchgate.netnih.gov The quinoline-containing ketone is reacted with a suitable aromatic aldehyde in the presence of a base, such as potassium hydroxide or sodium hydroxide, in a solvent like methanol. researchgate.netnih.gov This reaction forms the α,β-unsaturated carbonyl system characteristic of chalcones. thepharmajournal.com

Finally, the quinoline-chalcone hybrid is converted to the corresponding pyrazoline. This is achieved through a cyclization-condensation reaction with hydrazine hydrate (H₂N-NH₂) or a substituted hydrazine. researchgate.netthepharmajournal.comscispace.com The reaction is often carried out in a solvent like ethanol or glacial acetic acid, leading to the formation of the five-membered pyrazoline ring. scispace.comnih.gov This synthetic strategy allows for the fusion of the quinoline and pyrazoline pharmacophores, creating complex hybrid molecules. researchgate.net

Table 2: General Synthesis of Quinolone-Pyrazoline Hybrids

| Step | Reaction Type | Reactants | Product |

| 1 | Nucleophilic Aromatic Substitution | 4,7-dichloroquinoline + Aminoacetophenone | Quinoline-substituted acetophenone |

| 2 | Claisen-Schmidt Condensation | Quinoline-substituted acetophenone + Aromatic aldehyde | Quinoline-chalcone hybrid |

| 3 | Cyclization | Quinoline-chalcone hybrid + Hydrazine hydrate | Quinolone-pyrazoline hybrid |

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving dichloroquinoline is crucial for optimizing reaction conditions and predicting product formation. Investigations have focused on coupling reactions and substitution patterns.

Cross-Dehydrogenative Coupling (CDC) Reactions Involving 4,7-Dichloroquinoline

Cross-dehydrogenative coupling (CDC) is a powerful synthetic strategy that forms a carbon-carbon or carbon-heteroatom bond through the formal removal of a hydrogen molecule from two C-H bonds, requiring an oxidant. wikipedia.org This approach avoids the need for pre-functionalization of substrates, enhancing atom economy. wikipedia.org

A proposed mechanism for the CDC reaction between 4,7-dichloroquinoline and 1,4-dioxane, mediated by phenyliodine bis(trifluoroacetate) (PIFA) and sodium azide (NaN₃), illustrates this process. researchgate.net Computational studies suggest that such reactions can proceed via a radical pathway. researchgate.net The mechanism involves the activation of a C-H bond, often facilitated by a metal catalyst or an oxidizing agent, to generate a reactive intermediate that then couples with the other substrate. researchgate.netmq.edu.au CDC reactions can be activated through various means, including transition-metal catalysis or strong oxidants like hypervalent iodine compounds. wikipedia.org

Radical Pathway Intermediates in Reaction Mechanisms

In the context of CDC reactions involving 4,7-dichloroquinoline, mechanistic studies and computational calculations point towards the involvement of radical intermediates. researchgate.net The reaction is believed to proceed via a radical pathway to form a critical intermediate species. researchgate.net In these mechanisms, an oxidant can initiate the process by abstracting a hydrogen atom to form a radical. This radical intermediate is then trapped by the coupling partner. For example, in the reaction of 4,7-dichloroquinoline with 1,4-dioxane, a radical is generated on the dioxane molecule, which then attacks the quinoline ring to form the C-C bond before subsequent steps lead to the final product. researchgate.net The specific nature of these intermediates is highly dependent on the substrates, catalysts, and oxidants used in the reaction. libretexts.org

Nucleophilic Substitution Patterns in Dichloroquinolones

The reactivity of dichloroquinoline derivatives in nucleophilic substitution reactions is dictated by the position of the chlorine atoms on the quinoline ring system. In 4,7-dichloroquinoline, the chlorine atom at the C-4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C-7 position. mdpi.comnih.gov

This regioselectivity is a well-documented phenomenon and is fundamental to the synthesis of numerous 4-aminoquinoline (B48711) compounds. nih.gov The enhanced reactivity at the C-4 position is attributed to the electronic influence of the ring nitrogen, which activates this position towards nucleophilic aromatic substitution (SNAr). mdpi.com The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the C-4 carbon, followed by the elimination of the chloride ion to restore aromaticity. mdpi.com In contrast, the C-7 position on the benzene (B151609) ring portion of the molecule is much less activated and generally requires harsher conditions for substitution. mdpi.com This differential reactivity allows for selective functionalization at the C-4 position while leaving the C-7 chlorine intact, a crucial feature in the synthesis of many quinoline-based drugs. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies of 5,7 Dichloroquinoline

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, these methods can predict molecular geometries, electronic structures, and various spectroscopic properties.

Density Functional Theory (DFT) has become a primary method for the computational study of quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. rjptonline.orgnih.gov Geometry optimization using DFT involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable molecular structure. researchgate.netdftk.org

For quinoline and its derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed, often paired with a basis set such as 6-311G(d,p) or 6-311++G(d,p). rjptonline.orgnih.govresearchgate.net This level of theory has been shown to provide reliable predictions of bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. researchgate.net The process iteratively adjusts atomic positions to minimize the total electronic energy until convergence criteria for energy, forces, and displacement are met. researchgate.net In studies on related chloroquinoline compounds, DFT calculations have been used to analyze the planarity of the quinoline ring system and the orientation of substituents. rjptonline.org

Table 1: Representative Theoretical Bond Lengths and Angles for Quinoline Derivatives from DFT Calculations

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.37 - 1.42 Å |

| C-N (aromatic) | 1.32 - 1.37 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | C-N-C | ~117° |

| C-C-C (in ring) | 118 - 122° | |

| C-C-Cl | ~120° |

Note: These are typical values for chloroquinoline derivatives; specific values for 5,7-dichloroquinoline would require a dedicated calculation.

Before DFT became widespread, Hartree-Fock (HF) theory was the principal ab initio method. HF theory approximates the many-electron wavefunction as a single Slater determinant, which means it does not fully account for electron correlation. wikipedia.org While computationally more demanding than semi-empirical methods, it provides a foundational quantum mechanical description.

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.orguni-muenchen.de These methods are significantly faster than ab initio or DFT methods, making them suitable for very large molecules. uomustansiriyah.edu.iqresearchgate.net They achieve this speed by neglecting certain two-electron integrals, a core principle of the Neglect of Diatomic Differential Overlap (NDDO) approximation on which they are based. uni-muenchen.dempg.de While their accuracy can be lower than higher-level methods, they are useful for initial geometry optimizations and for studying large systems where more rigorous methods are computationally prohibitive. wikipedia.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for describing molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. researchgate.netmdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of a molecule's chemical behavior. mdpi.comajchem-a.com

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. ajchem-a.com |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons in a covalent bond. ajchem-a.com |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Measures the energy lowering upon accepting electrons. mdpi.com |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is colored based on the local electrostatic potential, providing a guide to the molecule's reactive sites. wolfram.com

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons (e.g., near lone pairs of heteroatoms). These sites are susceptible to electrophilic attack. mdpi.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. mdpi.com

Green Regions: Represent areas of neutral or near-zero potential. wolfram.com

Molecular Dynamics and Conformational Analysis

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time.

This compound, like other quinoline derivatives, can act as a ligand in coordination complexes with metal ions. The nitrogen atom's lone pair readily coordinates with metals, forming stable complexes. The study of the conformational preferences of such complexes is crucial for understanding their reactivity and biological function.

Conformational analysis of coordination compounds, particularly those involving chelate rings, aims to determine the most stable three-dimensional arrangements. researchgate.net For complexes containing substituted five-membered diamine chelate rings, for example, techniques like conformational-energy minimization calculations and NMR spectroscopy are used to determine conformer populations and the orientation of substituents (e.g., axial vs. equatorial). researchgate.net While specific conformational equilibrium studies on coordination complexes of this compound are not extensively documented in the provided search results, the principles governing simpler substituted chelate rings would apply. Such studies would involve analyzing the torsional angles (e.g., N-C-C-N) and the steric interactions between the this compound ligand and other ligands in the coordination sphere to establish the conformational equilibrium.

Theoretical Analysis of Electronic Structure and Biological Activity Relationships

Computational chemistry provides powerful tools to investigate the relationship between the electronic structure of a molecule and its biological activity. By calculating various quantum-chemical descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models that can explain and predict the therapeutic effects of compounds.

Correlation with Anti-inflammatory and Anticancer Activities of Quinolinequinones

A theoretical study on a series of 6,7-substituted-5,8-quinolinequinones has explored the relationships between their electronic structure and their anti-inflammatory and antiproliferative activities. journalirjpac.com Using ab initio Hartree-Fock calculations, researchers have identified correlations between specific local atomic reactivity indices and the biological effects of these compounds. journalirjpac.com

The study revealed that the anti-inflammatory and anticancer activities of these quinolinequinones are likely governed by different mechanisms, as they correlate with distinct sets of electronic descriptors associated with specific atoms in the molecular structure. journalirjpac.com This suggests that variations in the electronic properties at different sites on the quinolinequinone skeleton can be tailored to enhance either anti-inflammatory or anticancer effects. The research also indicated that σ molecular orbitals, which are often overlooked in favor of π orbitals, may play a significant role in modulating the biological activity of these compounds. journalirjpac.com

These findings support the hypothesis that computational models based on drug-receptor interactions can be effectively used to understand and predict a range of biological activities, providing a rational basis for the design of new quinoline-based therapeutic agents. journalirjpac.com

Ligand Field Theory and Metal Complex Interactions

Ligand field theory (LFT) is an application of molecular orbital theory used to describe the electronic structure and bonding in coordination complexes, particularly those involving transition metals. wikipedia.org It explains how the interaction between metal orbitals and ligand orbitals affects the energies of the metal's d-orbitals, leading to observable properties like color and magnetism. fiveable.me

Inverted Ligand Field in Copper(II)-4,7-Dichloroquinoline Complexes

In typical transition metal complexes, the metal d-orbitals are higher in energy than the ligand orbitals. However, in some cases, this order can be reversed, leading to a phenomenon known as an "inverted ligand field". wikipedia.org This situation arises when the metal cation is highly electronegative, causing its d-orbitals to become lower in energy than the frontier orbitals of the ligands. wikipedia.org

A computational and structural analysis of a dimeric copper(II) complex with 4,7-dichloroquinoline (B193633), [Cu(4,7-dichloroquinoline)₂Br₂]₂, demonstrates a borderline case of this phenomenon. unimi.it In this complex, the electronic states of the bromide and dichloroquinoline ligands are higher in energy than the metal's d-orbitals. unimi.it Consequently, the resulting antibonding molecular orbitals have significant ligand character. unimi.it

This energy arrangement facilitates an internal redox process where electron density is partially transferred from the bromide ligands to the copper center, meaning the metal is slightly reduced at the expense of partial oxidation of the ligands. unimi.it While the molecular orbital sequence still aligns with a distorted square pyramidal crystal field, the significant contribution of ligand orbitals to the frontier orbitals places this complex on the borderline between traditional transition metal chemistry and main group chemistry, a key feature of systems with inverted ligand fields. unimi.itillinois.edu

Electron Delocalization Studies (HOMED Indices)

Electron delocalization is a critical factor in determining the stability and reactivity of aromatic and conjugated π-systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a well-established index for quantifying aromaticity based on the deviation of bond lengths from an optimal value. However, for heteroatomic systems like quinolines, a modified index called the Harmonic Oscillator Model of Electron Delocalization (HOMED) is more appropriate. mdpi.com

The HOMED index provides a measure of π-electron delocalization for various types of bonds (e.g., CC, CN, CO) by comparing experimental or calculated bond lengths to reference values for ideal single and double bonds. mdpi.com The index is normalized so that it equals 1 for a fully delocalized system (like benzene) and 0 for a non-delocalized system with alternating single and double bonds. mdpi.com

For a molecule like this compound, the HOMED index could be calculated for both the benzene (B151609) and pyridine (B92270) rings separately, as well as for the entire bicyclic system. This analysis would provide quantitative insight into the degree of electron delocalization within the heterocyclic ring and how it is influenced by the fused benzene ring and the chloro substituents. Such studies are valuable for understanding the molecule's stability, reactivity, and potential for intermolecular interactions. nih.gov

Computational Studies on Lanthanide(III) Ternary Complexes with this compound-8-ol

Computational methods, particularly Density Functional Theory (DFT), are instrumental in studying the structure and properties of complex coordination compounds like lanthanide(III) ternary complexes. nih.gov For a hypothetical ternary complex involving a Lanthanide(III) ion, this compound-8-ol, and another ligand, DFT calculations would be employed to predict its geometry, stability, and electronic characteristics.

The process typically involves:

Geometry Optimization: The initial step is to find the lowest energy (most stable) three-dimensional structure of the complex. DFT methods are used to calculate the forces on each atom and adjust their positions until a minimum energy conformation is reached. mdpi.com

Frequency Calculations: To confirm that the optimized structure is a true energy minimum, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure. mdpi.com

Electronic Property Analysis: Once the geometry is optimized, various electronic properties can be calculated. This includes analyzing the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) to understand the complex's reactivity and electronic transitions. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to investigate the nature of the metal-ligand bonds.

Biological Activities and Pharmacological Potential of 5,7 Dichloroquinoline Derivatives

Anticancer and Antiproliferative Activities

Derivatives of the 5,7-dichloroquinoline scaffold have been a subject of significant research in the development of new therapeutic agents, particularly in the field of oncology. Their biological activity is multifaceted, involving various mechanisms that can lead to the inhibition of cancer cell growth and the induction of cell death.

DNA topoisomerases are critical enzymes in cell replication, and their inhibition can lead to DNA damage and subsequently trigger programmed cell death, or apoptosis. nih.gov Quinoline (B57606) derivatives, as a class of compounds, are recognized for their potential to act as topoisomerase inhibitors. mdpi.com These agents can interfere with the catalytic cycle of topoisomerase II, an enzyme responsible for managing DNA tangles and supercoils by creating transient double-strand breaks. nih.govaacrjournals.org Inhibition of this process leads to the stabilization of DNA-enzyme complexes, resulting in DNA damage that can initiate apoptotic pathways. nih.goveurekaselect.com The apoptotic response to topoisomerase inhibitors often involves the activation of caspases, which are key executioner proteins in the cell death cascade. eurekaselect.com

The antiproliferative effects of this compound derivatives and related compounds have been documented across a range of human cancer cell lines. The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For instance, certain novel amino-quinoline-5,8-dione derivatives have demonstrated potent antiproliferative activity. nih.gov The cytotoxicity of these compounds was found to be dependent on the specific cell line and the nature of the chemical substitutions on the quinoline ring. researchgate.net Studies have shown that introducing amine or alkoxyl groups at various positions can enhance the cytotoxic effects against cancers such as leukemia, melanoma, and carcinomas of the breast, cervix, ovary, and lung. researchgate.net

The table below summarizes the antiproliferative activity of selected quinoline derivatives against various cancer cell lines.

| Compound Type | Cell Line | Cancer Type | IC50 (µM) |

| Amino-quinoline-5,8-dione (6d) | HeLaS3 | Cervical Cancer | 0.8 |

| Amino-quinoline-5,8-dione (6d) | KB-vin | Multidrug-Resistant Cancer | 1.52 |

| Amino-quinoline-5,8-dione (7d) | HeLaS3 | Cervical Cancer | 0.59 |

| Amino-quinoline-5,8-dione (7d) | KB-vin | Multidrug-Resistant Cancer | 0.97 |

| Condensed Quinoline (IND-2) | PC-3 | Prostate Cancer | 3 |

| Condensed Quinoline (IND-2) | DU-145 | Prostate Cancer | 3.5 |

This table is interactive. Click on the headers to sort the data.

Quinolinequinones, specifically derivatives of 5,8-quinolinedione (B78156), represent a significant subclass investigated for their antineoplastic (anticancer) properties. researchgate.netekb.eg The core structure of these molecules is a target for chemical modification, with substituents at various positions influencing their biological activity. mdpi.commdpi.com The introduction of halogen atoms, such as chlorine at the C6 and C7 positions, has been shown to impact the antitumor activity of these compounds. researchgate.net

Research into 6,7-dichloro-5,8-quinolinedione derivatives has demonstrated their potential as substrates for enzymes that are overexpressed in cancer cells. mdpi.com The mechanism often involves the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis. nih.govmdpi.com For example, certain C6- or C7-substituted amino-quinoline-5,8-dione derivatives have been found to induce lethal mitochondrial dysfunction in cancer cells by increasing intracellular ROS levels. nih.gov Furthermore, specific derivatives have been shown to selectively inhibit the proliferation of cancer cells over non-tumor cells and to trigger apoptosis by regulating key apoptotic proteins like Bcl-2 and Bax. researchgate.net

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that is often found at elevated levels in solid tumors of the breast, lung, and colon. mdpi.com This enzyme plays a crucial role in the bioactivation of many quinone-based anticancer agents. mdpi.com Derivatives of 6,7-dichloro-5,8-quinolinedione have been identified as good substrates for the NQO1 enzyme. mdpi.com

The interaction involves the NQO1 enzyme catalyzing a two-electron reduction of the quinone moiety to a hydroquinone, using NADH or NADPH as cofactors. mdpi.com This reduction process can lead to the production of reactive oxygen species (ROS), which contributes to the compound's cytotoxicity against cancer cells. researchgate.netmdpi.com The cytotoxic activity of these quinolinedione derivatives often correlates with the level of NQO1 protein in the cancer cell lines; cells with higher NQO1 levels tend to be more sensitive to the compound. mdpi.com

Molecular docking studies have been employed to understand the interaction between these derivatives and the NQO1 protein. mdpi.commdpi.com These studies have shown that the arrangement and type of interactions within the enzyme's active site are dependent on the specific substituents on the 5,8-quinolinedione scaffold. mdpi.com For example, the introduction of a hydroxyl group at the C2 position can lead to the formation of an additional hydrogen bond with a tyrosine residue in the active site, potentially influencing the rate of enzymatic conversion. mdpi.com Kinetic studies have further revealed that some of these derivatives act as competitive inhibitors of NQO1. nih.gov

Antimicrobial Properties

In addition to their anticancer potential, this compound derivatives have been explored for their ability to combat microbial infections.

Halogenated 8-quinolinols, including derivatives of this compound, have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov The antimicrobial activity of these compounds makes them valuable candidates for the development of new anti-infective agents, particularly in an era of growing antimicrobial resistance. researchgate.net

Studies on 5,7-dichloro-8-hydroxy-quinoline derivatives have reported activity against a range of bacterial species. nih.gov Similarly, novel 7-chloro-4-aminoquinoline derivatives have shown significant antimicrobial effects, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against certain bacteria. consensus.app

The table below presents the reported antimicrobial spectrum of activity for certain this compound derivatives.

| Compound Type | Microbial Strain | Activity |

| 5,7-Dichloro-8-hydroxy-quinoline derivative | Escherichia coli | Active |

| 5,7-Dichloro-8-hydroxy-quinoline derivative | Proteus species | Active |

| 5,7-Dichloro-8-hydroxy-quinoline derivative | Pseudomonas aeruginosa | Active |

| 5,7-Dichloro-8-hydroxy-quinoline derivative | Salmonella typhi | Active |

| 5,7-Dichloro-8-hydroxy-quinoline derivative | Staphylococcus species | Active |

| 5,7-Dichloro-8-hydroxy-quinoline derivative | Streptococcus pyogenes | Active |

| 7-Chloro-4-aminoquinoline derivative | Various Bacteria | Active (MIC: 1.5-12.5 µg/mL) |

This table is interactive. Click on the headers to sort the data.

Antibacterial Activity of this compound-8-thiol and Derivatives

Research into the antimicrobial properties of this compound derivatives has revealed notable activity, particularly from sulfur-containing analogues. A key compound, this compound-8-thiol, and its related derivatives have been synthesized and evaluated for their bacteriostatic actions. acs.org

The synthesis of this compound-8-thiol is achieved from this compound, which is first converted to its 8-sulfonyl chloride. Subsequent reduction yields tin this compound-8-thiolate, which can be converted to 5,7-dichloro-8-quinolyl disulfide. Alkaline reduction of this disulfide produces the target compound, this compound-8-thiol. acs.org

While the direct antimicrobial data for this compound-8-thiol itself is complicated by its tendency to oxidize under test conditions, the investigation into its derivatives provides insight into the potential of this scaffold. The study of halogenated 8-quinolinols, the oxygen analogues, has shown that chloro derivatives are superior to the parent compound, oxine, against certain organisms, indicating that the halogenated quinoline structure is crucial for activity. acs.org

Antibacterial and Antifungal Activity of Functionalized Quinoline Derivatives

Functionalized derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity. Studies on 5,7-dichloro-8-hydroxyquinoline derivatives have confirmed their efficacy against a range of bacteria, including Escherichia coli, Proteus, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus, and Streptococcus pyogenes. nih.gov

One of the most potent compounds in this class is 5,7-dichloro-8-hydroxy-2-methylquinoline. This derivative has shown significant inhibitory potential against various microorganisms. researchgate.net Its activity is particularly noteworthy against Mycobacterium tuberculosis and both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The presence of the 8-hydroxyl group is considered important for its antibacterial and antimycobacterial effects. researchgate.net

The antifungal properties of these compounds have also been a subject of investigation. The 5,7-dihalo-substituted 8-quinolinols, including the 5,7-dichloro derivative, are recognized for their fungitoxic capabilities. researchgate.net Specifically, 5,7-dichloro-2-methyl-8-quinolinol has been identified as one of the most fungitoxic compounds among a series of tested derivatives. researchgate.net

The table below summarizes the minimum inhibitory concentration (MIC) values for 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) against several bacterial strains.

| Compound | M. tuberculosis (μM) | M. smegmatis (μM) | MSSA (μM) | MRSA (μM) |

| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | 0.1 | 1.56 | 2.2 | 1.1 |

Data sourced from Reference researchgate.net

Antimalarial and Antiparasitic Activities

While the quinoline scaffold is central to many antimalarial drugs, the specific isomer this compound is not prominently featured in literature concerning antimalarial and other antiparasitic activities. The majority of research in this area has focused on its isomer, 4,7-dichloroquinoline (B193633).

4,7-Dichloroquinoline as an Intermediate for Antimalarial Drugs like Amodiaquine (B18356)

The synthesis of prominent antimalarial drugs such as amodiaquine, chloroquine (B1663885), and hydroxychloroquine (B89500) extensively utilizes 4,7-dichloroquinoline as a key chemical intermediate. nih.govtandfonline.comfuture-science.comnih.govnih.govmdpi.comijisrt.com There is a substantial body of research detailing the synthetic pathways where 4,7-dichloroquinoline is reacted with various amines to produce these widely used therapeutic agents. nih.govijisrt.com However, a similar role for this compound as a direct intermediate in the synthesis of amodiaquine or other major antimalarial drugs is not documented in the available scientific literature.

Inhibition of Plasmodium falciparum Growth

Larvicidal and Pupicidal Effects against Mosquito Vectors

The control of mosquito populations, which are vectors for malaria and other diseases, is a critical public health strategy. Research has shown that derivatives of 4,7-dichloroquinoline possess significant larvicidal and pupicidal properties against mosquito species such as Anopheles stephensi and Aedes aegypti. nih.govnih.gov These findings suggest the potential of the dichloroquinoline scaffold in vector control. However, scientific literature specifically investigating the larvicidal and pupicidal effects of this compound is scarce.

Antitubercular Activity of Quinoline Derivatives

The quinoline core is a recognized pharmacophore in the development of antitubercular agents. Various derivatives have been synthesized and tested against Mycobacterium tuberculosis. nih.govnih.gov Notably, 5,7-dichloro-8-hydroxy-2-methylquinoline has demonstrated high inhibitory potential against M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.1 μM. researchgate.net While many studies focus on other quinoline isomers, this finding highlights the potential of the this compound scaffold in the search for new anti-TB drug candidates. tandfonline.combenthamdirect.com

Antifilarial and Antileishmanial Activities

Derivatives of the quinoline scaffold have demonstrated a wide range of pharmacological activities, including potential as agents against parasitic diseases like filariasis and leishmaniasis. While research specifically isolating the antifilarial properties of this compound is limited, the broader class of quinoline-containing drugs has been examined for efficacy against adult filariae.

The antileishmanial activity of quinoline derivatives, particularly those with a chloro-substitution at the 7-position, has been more extensively investigated. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Studies have explored 7-chloro-4-quinolinylhydrazone derivatives for their activity against Leishmania amazonensis. In one study, several compounds were tested against both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the vertebrate host) stages of the parasite. The results indicated that specific derivatives were active against both forms of the parasite, with some exhibiting low cytotoxicity against murine macrophages.

The mechanism of action for some quinolinylhydrazones has been suggested to involve the induction of mitochondrial dysfunction in the parasite. This is characterized by the depolarization of the mitochondrial membrane and an increase in reactive oxygen species (ROS), leading to an oxidative imbalance within the parasite. Another related compound, clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), has also shown potent antileishmanial activity against Leishmania infantum and Leishmania amazonensis. Research suggests that clioquinol may induce discontinuity in the parasite's membrane, potentially targeting the mitochondria and leading to cell death by necrosis.

**Table 1: Antileishmanial Activity of Selected 7-Chloro-4-quinolinylhydrazone Derivatives against *L. amazonensis***

| Compound ID | Activity against Promastigotes (IC50 in µM) | Activity against Amastigotes (IC50 in µM) |

|---|---|---|

| 2a | 52.5 | 8.1 |

| 2j | 21.1 | Not specified |

| 2c | Not specified | 15.6 |

IC50: Half-maximal inhibitory concentration. Data represents the concentration of the compound required to inhibit 50% of the parasite population.

Other Biological Activities

The quinoline nucleus is a versatile scaffold that has been explored for various therapeutic properties, including antioxidant and anti-inflammatory effects. mdpi.com The antioxidant potential of novel chloroquinoline derivatives has been evaluated through radical scavenging assays. In a study investigating a series of 7-chloroquinoline (B30040) derivatives, the radical scavenging activity was assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. semanticscholar.org

Two particular derivatives, 2,7-dichloroquinoline-3-carbonitrile (B119050) and 2,7-dichloroquinoline-3-carboxamide, displayed potent antioxidant activity. semanticscholar.org Their efficacy in scavenging free radicals was found to be comparable or even superior to that of ascorbic acid, a well-known antioxidant standard. semanticscholar.org The half-maximal inhibitory concentration (IC50) values indicated a strong capacity to neutralize free radicals. semanticscholar.org The antioxidant action of some quinoline derivatives is attributed to their ability to mimic the activity of enzymes like thiol peroxidase.

While specific anti-inflammatory studies on this compound are not extensively detailed, the general class of quinoline derivatives is recognized for possessing anti-inflammatory properties. tandfonline.com This suggests a potential avenue for future investigation into the specific capabilities of the 5,7-dichloro substituted variants.

Table 2: DPPH Radical Scavenging Activity of Selected 2,7-Dichloroquinoline Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| 2,7-dichloroquinoline-3-carbonitrile | 2.17 |

| 2,7-dichloroquinoline-3-carboxamide | 0.31 |

| Ascorbic Acid (Standard) | 2.41 |

IC50: The concentration of the compound that causes 50% loss of DPPH activity (scavenging).

Quinoline derivatives have emerged as promising candidates in the search for effective antiviral agents. semanticscholar.org Research has specifically highlighted the potential of chloro-substituted quinolines against the Dengue virus serotype 2 (DENV-2), a significant mosquito-borne pathogen. nih.gov

Studies on 4,7-dichloroquinoline have shown that it can significantly inhibit DENV-2. nih.gov Plaque assays, which are used to quantify infectious virus particles, demonstrated that 4,7-dichloroquinoline effectively reduced the production of dengue viruses. nih.gov For instance, after a 48-hour treatment period, the viral production was significantly lower in cells treated with the compound compared to the control group. nih.gov

Furthermore, other related compounds like 5,7-dichloro-8-hydroxyquinoline have been reported to possess antiviral activity, not only against DENV-2 but also against other viruses such as Rous sarcoma virus and herpes simplex virus, purportedly through the inhibition of RNA-dependent DNA polymerase. semanticscholar.org The antiviral action of these quinoline derivatives against DENV-2 does not appear to be from direct virucidal activity but rather by acting at an early stage of the viral life cycle. semanticscholar.org These findings underscore the potential of the dichloroquinoline scaffold for the development of novel antiviral therapeutics. semanticscholar.org

The quinoline structure has been explored as a scaffold for developing antagonists for various receptors involved in physiological processes.

Melanin-Concentrating Hormone 1 Receptor (MCH1R): MCH is a neuropeptide involved in the regulation of energy homeostasis and appetite. Consequently, antagonists of its receptor, MCH1R, are investigated as potential treatments for obesity. mssm.edu Research into MCH1R antagonists has included the exploration of aminoquinoline derivatives. wikipedia.org Studies have involved modifying the quinoline core to improve binding affinity and functional antagonism. wikipedia.org While the broader class of aminoquinolines has been a subject of this research, specific studies detailing this compound derivatives as MCH1R antagonists are not prominent in the available literature.

Human Vanilloid Receptor Type 1 (TRPV1): TRPV1 is a non-selective cation channel that plays a crucial role in the mediation of pain and inflammation, making it a significant therapeutic target for analgesics. mdpi.com The development of TRPV1 antagonists has involved screening and designing various chemical structures. mdpi.com The pharmacophore model for many TRPV1 antagonists includes features like a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring system. However, there is no specific evidence in the provided search results to indicate that this compound derivatives have been investigated or identified as antagonists for the TRPV1 receptor.

Analytical Techniques and Characterization of 5,7 Dichloroquinoline

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 5,7-dichloroquinoline. These methods provide detailed information on the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by mapping the chemical environments of their hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For this compound, ¹H NMR spectroscopy would provide critical data on the number, environment, and coupling interactions of the protons on the quinoline (B57606) ring system. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom, leading to distinct signals in the downfield region of the spectrum. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), allowing for the assignment of each proton to its specific position on the quinoline core. While specific experimental data for the parent this compound is not detailed in the available literature, long-range coupling between protons in the quinoline ring system, such as J4,8, has been noted in derivatives like this compound itself. oregonstate.edu

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals by showing correlations between coupled protons (COSY) or between carbons and their directly attached protons (HSQC).

Mass Spectrometry (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial for the characterization of this compound. The molecular formula of this compound is C₉H₅Cl₂N. HRMS can measure the mass of the molecular ion with very high precision, allowing for the unambiguous confirmation of its elemental formula. The theoretical monoisotopic mass of C₉H₅³⁵Cl₂N is 196.9799 Da. An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically <5 ppm) of this calculated exact mass, providing strong evidence for the compound's identity.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that allows for the analysis of molecules by creating ions from a solution. This method is particularly useful for preventing the fragmentation of the molecule during the ionization process, ensuring the molecular ion is observed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its structural features:

Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline ring system are expected to appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds would produce strong absorption bands in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens appear as strong bands in the 650-900 cm⁻¹ region, and their exact positions can help determine the substitution pattern on the rings.

While a detailed spectrum for the parent compound is not provided in the searched results, analysis of related quinoline compounds has utilized the 800-825 cm⁻¹ and ~1000 cm⁻¹ regions to study mixtures and complex formation. spectrabase.com

UV-Vis Spectrophotometry for Complex Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible portions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. While the this compound molecule itself absorbs in the UV range, this technique is particularly valuable for studying the formation of colored complexes between its derivatives and transition metal ions. rsc.orgcuny.educhemistryjournal.net

Derivatives such as this compound-8-ol act as chelating ligands, forming stable complexes with various metal ions. This complexation often results in the appearance of new, strong absorption bands in the visible region, leading to a colored solution. chemistryjournal.net For example, the formation of a ternary complex between a thallium(III) ion, this compound-8-ol, and 4-vinyl pyridine (B92270) results in a distinct absorption spectrum that confirms the creation of the new complex. nist.gov

By monitoring changes in the absorbance at a specific wavelength, UV-Vis spectrophotometry can be used to:

Confirm Complex Formation: The appearance of a new absorption band is indicative of metal-ligand binding.

Determine Stoichiometry: Methods like the mole-ratio plot can establish the ratio of ligand to metal in the complex. For instance, the mole ratio of thallium to both this compound-8-ol and 4-vinyl pyridine in a ternary complex was determined to be 1:2. nist.gov

Calculate Stability Constants: The strength of the metal-ligand interaction can be quantified by analyzing the absorbance data under equilibrium conditions.

This technique has been applied to study the complexation of this compound derivatives with various ions, including thorium and copper. illinois.edu

Crystallographic Analysis

Crystallographic techniques, particularly X-ray crystallography, provide the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the gold standard for determining the molecular and crystal structure of a compound. While the crystal structure for the parent this compound is not available in the searched literature, the structure of a copper(II) complex containing a derivative, (8-amino-5,7-dichloroquinoline), has been fully elucidated, showcasing the power of this technique. compoundchem.com

In the study of (8-amino-5,7-dichloroquinoline)dinitratocopper(II), single-crystal X-ray diffraction analysis revealed the precise coordination geometry around the central copper atom and the exact arrangement of the this compound ligand within the complex. compoundchem.com The analysis provides a wealth of structural data, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. compoundchem.com

Key findings from such an analysis are typically summarized in a crystallographic data table.

| Parameter | Value |

|---|---|

| Molecular Formula | [Cu(NO₃)₂(C₉H₆Cl₂N₂)] |

| Molecular Weight (Mr) | 400.62 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.901 (5) |

| b (Å) | 7.439 (2) |

| c (Å) | 18.708 (4) |

| β (°) | 114.59 (3) |

| Volume (V) (ų) | 2645 (2) |

| Z (molecules per unit cell) | 8 |

This crystallographic data provides unequivocal proof of the molecular structure and reveals how the molecules are arranged in the solid state, offering insights into the distorted octahedral coordination of the copper atom linked to the nitrogen atoms of the aminoquinoline ligand. compoundchem.com

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of this compound. Techniques such as Thin-Layer Chromatography (TLC), column chromatography, and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely utilized.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions that produce this compound. quora.comscientificlabs.co.uk This technique allows chemists to qualitatively track the consumption of starting materials and the formation of the product over time. quora.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica gel. ijpsr.comukessays.com The plate is then developed in a sealed chamber containing a suitable mobile phase, a solvent or mixture of solvents. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For quinoline derivatives, common mobile phases include mixtures of petroleum ether and ethyl acetate, often in a 7:3 ratio. nih.gov The choice of solvent system is critical and is selected to achieve a clear separation between the reactant and product spots, ideally with the product having a retention factor (Rf) between 0.3 and 0.4. rochester.edu

After development, the separated spots are visualized. Since quinoline derivatives are often UV-active, they can be easily seen under a UV lamp. rsc.org Alternatively, the plates can be exposed to iodine vapor, which acts as a staining agent to reveal the spots. ijpsr.com By comparing the intensity of the product spot to the reactant spot over time, the progression of the reaction can be effectively monitored. rochester.edu

Table 1: Representative TLC Systems for Quinoline Derivatives

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application |

|---|---|---|---|

| Silica Gel G | Petroleum Ether:Ethyl Acetate (7:3) | UV Lamp | Reaction Monitoring nih.gov |

| Silica Gel | Ethanol (B145695):Chloroform (2:8 v/v) | Iodine Chamber | Purity Check researchgate.net |

Column Chromatography for Purification

For the purification of this compound on a larger scale than TLC allows, column chromatography is the preferred method. uvic.calibretexts.org This technique operates on the same principles of separation as TLC but is used to separate and isolate gram quantities of the desired compound from unreacted starting materials and byproducts. uvic.ca

In a typical setup, a glass column is packed with a stationary phase, most commonly silica gel or alumina. uvic.ca The crude reaction mixture is loaded onto the top of the column, and a solvent, known as the eluent, is passed through the column. libretexts.org The choice of eluent is critical for effective separation and is often determined by preliminary TLC experiments. ukessays.com A solvent system that provides good separation of spots on a TLC plate is a good starting point for column chromatography. reddit.com

For non-polar to moderately polar compounds like haloquinolines, a gradient elution is often employed. This involves starting with a non-polar solvent, such as hexane, and gradually increasing the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. uvic.caorgsyn.org Less polar compounds will travel through the column more quickly, while more polar compounds will be retained longer on the polar stationary phase, thus achieving separation. libretexts.org Fractions are collected as the eluent exits the column and are analyzed (often by TLC) to identify those containing the pure this compound.

Table 2: Typical Parameters for Column Chromatography Purification

| Stationary Phase | Eluent System (Mobile Phase) | Elution Mode | Compound Polarity Influence |

|---|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate | Gradient | Non-polar compounds elute first uvic.calibretexts.org |

| Alumina | Dichloromethane/Methanol | Isocratic or Gradient | More polar compounds are more strongly adsorbed uvic.ca |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to assess the purity of this compound and to identify and distinguish it from its isomers, such as 4,7-dichloroquinoline (B193633) and 4,5-dichloroquinoline. google.com GC separates volatile compounds in a mixture, while MS provides information about the molecular weight and structure of each component.

In GC-MS analysis, a sample of this compound is vaporized and injected into a long, thin capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic feature.